N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.181 g/mol . This compound is known for its unique structure, which includes a methoxybenzoic acid moiety and a dichlorobenzylidene hydrazide group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-methoxybenzoic acid hydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain pathogens by interfering with their metabolic processes . The compound’s anticancer effects could be related to its ability to induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid-Based Hydrazide-Hydrazones: These compounds share a similar hydrazide-hydrazone structure and exhibit potent growth inhibition against phytopathogenic fungi.
Salicylic Aldehyde Derivatives: These compounds also possess hydrazide groups and show significant antifungal activity.
Uniqueness
4-METHOXYBENZOIC (2,6-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific combination of a methoxybenzoic acid moiety and a dichlorobenzylidene hydrazide group.
Properties
CAS No. |
42596-09-8 |
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Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-21-11-7-5-10(6-8-11)15(20)19-18-9-12-13(16)3-2-4-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+ |
InChI Key |
DKRMZWSFEMIMQX-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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